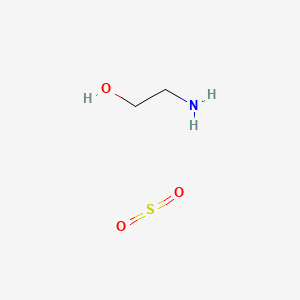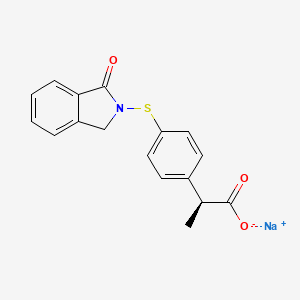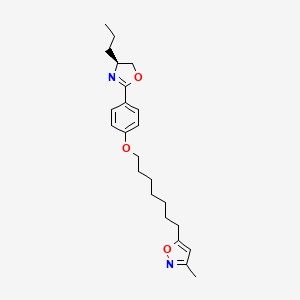
Einecs 265-707-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 265-707-0 involves the refining of petroleum fractions. The process typically includes distillation, hydrogenation, and other chemical conversions to achieve the desired composition and properties. The reaction conditions vary depending on the specific hydrocarbons being targeted, but generally involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale refineries where crude oil is processed. The refining process includes several stages such as atmospheric and vacuum distillation, catalytic cracking, and hydrocracking. These processes help in separating and converting the crude oil into various hydrocarbon fractions, including the hydrocarbon solvents that make up this compound .
Chemical Reactions Analysis
Types of Reactions
Einecs 265-707-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes from alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens (such as chlorine and bromine), and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, ketones, carboxylic acids, alkanes, and halogenated hydrocarbons. These products have various applications in different industries .
Scientific Research Applications
Einecs 265-707-0 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent in chemical reactions and processes, facilitating the dissolution and interaction of reactants.
Biology: Employed in the extraction and purification of biological molecules, such as lipids and proteins.
Medicine: Utilized in the formulation of pharmaceutical products, including topical and oral medications.
Industry: Applied in the manufacturing of paints, coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of Einecs 265-707-0 involves its ability to dissolve and interact with various substances. The molecular targets and pathways involved depend on the specific application. For example, in chemical reactions, it acts as a solvent to facilitate the interaction of reactants. In biological applications, it helps in the extraction and purification of biomolecules by dissolving lipids and other hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Einecs 265-707-0 include other hydrocarbon solvents such as:
- Einecs 265-149-8 (CAS 64742-47-8)
- Einecs 265-151-9 (CAS 64742-48-9)
- Einecs 265-150-3 (CAS 64742-49-0)
Uniqueness
What sets this compound apart from these similar compounds is its specific composition and properties, which are tailored to meet the requirements of various industrial and scientific applications. Its unique refining process and chemical characteristics make it suitable for a wide range of uses, from chemical synthesis to pharmaceutical formulations .
Properties
CAS No. |
65345-27-9 |
|---|---|
Molecular Formula |
C2H7NO3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-aminoethanol;sulfur dioxide |
InChI |
InChI=1S/C2H7NO.O2S/c3-1-2-4;1-3-2/h4H,1-3H2; |
InChI Key |
IZGMTUSWDTVKOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.O=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)



![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)





